molecular formula C16H16N2O3 B3194342 Benzeneacetamide, N-[2-(4-nitrophenyl)ethyl]- CAS No. 83303-98-4

Benzeneacetamide, N-[2-(4-nitrophenyl)ethyl]-

Cat. No.: B3194342
CAS No.: 83303-98-4
M. Wt: 284.31 g/mol
InChI Key: APONERWNAIBFPP-UHFFFAOYSA-N
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Description

Benzeneacetamide, N-[2-(4-nitrophenyl)ethyl]- is a chemical compound with the molecular formula C16H16N2O4 It is characterized by the presence of a benzene ring, an acetamide group, and a nitrophenyl ethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetamide, N-[2-(4-nitrophenyl)ethyl]- typically involves the reaction of benzeneacetamide with 4-nitrophenylethylamine. One common method includes the use of mandelic acid and 4-nitrophenylethylamine hydrochloride as starting materials. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine .

Industrial Production Methods

Industrial production methods for Benzeneacetamide, N-[2-(4-nitrophenyl)ethyl]- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, N-[2-(4-nitrophenyl)ethyl]- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can lead to the formation of various oxidized products.

Scientific Research Applications

Benzeneacetamide, N-[2-(4-nitrophenyl)ethyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzeneacetamide, N-[2-(4-nitrophenyl)ethyl]- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetamide, α-iodo-N-[2-(4-nitrophenyl)ethyl]-
  • (alphaR)-alpha-Hydroxy-N-[2-(4-nitrophenyl)ethyl]benzeneacetamide

Uniqueness

Benzeneacetamide, N-[2-(4-nitrophenyl)ethyl]- is unique due to its specific structural features, such as the nitrophenyl ethyl substituent, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-16(12-14-4-2-1-3-5-14)17-11-10-13-6-8-15(9-7-13)18(20)21/h1-9H,10-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APONERWNAIBFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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